(4-Bromophenyl)-thiazol-2-yl-methanone is a compound that belongs to the thiazole family, characterized by a thiazole ring and a bromophenyl substituent. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities. This specific compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an antimicrobial and anticancer agent.
The compound is classified under heterocyclic compounds, specifically thiazoles. It can be synthesized from various precursors, including 4-bromoacetophenone and thiourea, through several chemical reactions. The compound's structure can be represented as follows:
The synthesis of (4-Bromophenyl)-thiazol-2-yl-methanone typically involves a multi-step process:
The synthesis typically yields a product with a high degree of purity, confirmed through various spectroscopic methods such as NMR and mass spectrometry. For instance, the infrared (IR) spectrum displays characteristic peaks corresponding to functional groups present in the molecule.
The molecular structure of (4-Bromophenyl)-thiazol-2-yl-methanone features:
The structural representation can be illustrated as follows:
Spectroscopic data such as NMR and IR confirm the presence of various functional groups, including carbonyl (C=O) and bromine (C-Br) bonds .
(4-Bromophenyl)-thiazol-2-yl-methanone can participate in several chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for (4-Bromophenyl)-thiazol-2-yl-methanone primarily involves its interaction with biological targets such as enzymes or receptors within microbial cells or cancerous tissues.
Relevant analytical data confirms these properties through techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
(4-Bromophenyl)-thiazol-2-yl-methanone has several applications in scientific research:
The synthesis of (4-bromophenyl)-thiazol-2-yl-methanone derivatives typically follows sequential functionalization strategies beginning with the construction of the thiazole core. The most established approach involves a Hantzsch thiazole synthesis as the foundational step, where p-bromoacetophenone undergoes cyclocondensation with thiourea in the presence of iodine as an oxidizing agent. This reaction yields the key intermediate 4-(4-bromophenyl)thiazol-2-amine (Int-I) with good efficiency (typically 85-92% yield) [1] [3]. Spectral characterization of Int-I confirms its structure through distinctive signals: IR spectroscopy shows N-H stretching at 817 cm⁻¹ and C-Br vibration at 666 cm⁻¹, while ¹H-NMR displays a characteristic singlet at 6.90 ppm for the thiazolic C-H proton and a singlet at 4.12 ppm for the -NH₂ group [1] [7].
The 2-amino group of Int-I serves as the primary site for further elaboration. Acylation reactions represent the most common functionalization strategy, where Int-I reacts with chloroacetyl chloride in ethanol containing triethylamine to produce N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (Int-II). This intermediate is particularly valuable due to the reactivity of its chloroacetamide moiety, enabling nucleophilic displacement reactions with various substituted anilines (0.02 mol) under reflux conditions. This step generates a diverse library of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives (d1-d9) [1] [4]. The synthesis of d1 exemplifies this approach, where Int-II reacts with 4-chloro-3-nitroaniline to afford the target compound with characteristic ¹H-NMR signals: a multiplet at 7.32–7.52 ppm (7 aromatic protons), a singlet at 6.84 ppm (thiazole C-H), a singlet at 7.64 ppm (-CONH), and singlets at 3.50 ppm and 3.18 ppm for methylene and anilino protons, respectively [1].
Table 1: Key Intermediates and Derivatives in Thiazole Functionalization Pathways
Compound Identifier | Chemical Name/Description | Key Synthetic Step | Yield (%) | Characteristic Spectral Data |
---|---|---|---|---|
Int-I | 4-(4-Bromophenyl)thiazol-2-amine | Hantzsch cyclization of p-bromoacetophenone/thiourea | 85-92 | ¹H-NMR (DMSO-d6): δ 6.90 (s, 1H), 4.12 (s, 2H) |
Int-II | N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | Acylation of Int-I with chloroacetyl chloride | 75-80 | ¹H-NMR (DMSO-d6): δ 7.34 (s, 1H), 3.18 (s, 2H) |
d1-d9 series | N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamides | Nucleophilic displacement of Int-II with substituted anilines | 65-85 | Varies by substituent; e.g., d1: ¹H-NMR δ 3.50 (s, 2H, CH₂) |
Alternative routes involve Schiff base formation on the 2-amino group. Treatment of Int-I with diverse aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde, 4-dimethylaminobenzaldehyde) under acid catalysis in methanol yields 4-(4-bromophenyl)-N-(arylidene)thiazol-2-amines (p1-p10). This route offers advantages in structural diversity, with yields ranging from 65% to 85% depending on the aldehyde's electronic properties. The imine linkage (-N=CH-) is confirmed by ¹H-NMR signals between 7.57–9.7 ppm [7] [9].
Catalysis plays a pivotal role in forming carbon-carbon and carbon-heteroatom bonds essential for constructing complex (4-bromophenyl)thiazole architectures. Transition metal-free oxidative systems have emerged as particularly efficient strategies for C2-arylacylation, a key transformation for introducing ketone functionalities adjacent to the thiazole nitrogen. The PIFA/KOH (phenyliodonium bis(trifluoroacetate)/potassium hydroxide) system represents a significant advancement, synergistically promoting the direct ring-opening C2-arylacylation of 2H-benzothiazoles with aryl methyl ketones. Optimized conditions (PIFA (2 eq.), KOH (1 eq.), DMSO/H₂O (3:1 v/v), 85°C, 10 h) enable the coupling of diverse aryl methyl ketones—including halogenated (F, Cl, Br, I), alkyl-substituted (methyl, n-butyl), and extended aromatic systems (2-naphthyl)—with 2H-benzothiazoles. This system delivers C2-arylacylated products (e.g., Ar-CO-CH₂-benzothiazoles) in high yields (70–95%) across 38 examples, demonstrating exceptional functional group tolerance and scalability (79% yield on 10 mmol scale) [10].
Table 2: Comparative Analysis of Catalytic Systems for Bromophenyl-Thiazole Coupling
Catalytic System | Reaction Type | Conditions | Yield Range (%) | Key Advantages | Limitations |
---|---|---|---|---|---|
PIFA/KOH | C2-Arylacylation | DMSO/H₂O (3:1), 85°C, 10h | 70–95 | Transition metal-free, wide substrate scope, scalable | Requires stoichiometric oxidant (PIFA) |
FeCl₃·6H₂O / P(Cy)₃HBF₄ / O₂ | C2-Arylacylation | 120°C | 60–80 | Utilizes O₂ as oxidant | High temperature, expensive/corrosive ligand |
FeCl₃·6H₂O / K₂S₂O₈ | C2-Arylacylation | Not specified | 65–85 | Simple iron catalyst | Persulfate oxidant, moderate temperatures |
CuI / base | C2-Arylacylation | N₂ atmosphere | 55–75 | Copper-catalyzed | Inert atmosphere required |
I₂ / TBHP | C2-Arylacylation | Not specified | 60–82 | Iodine catalysis | Peroxide oxidant |
Traditional methods often rely on transition metal catalysis under harsher conditions. For instance, FeCl₃·6H₂O catalyzed C2-arylacylation requires potassium persulfate (K₂S₂O₈) as an oxidant and elevated temperatures (120°C), achieving moderate yields (65–85%) but suffering from potential metal contamination [10]. Similarly, copper(I) iodide (CuI) catalysis necessitates an inert nitrogen atmosphere and affords lower yields (55–75%) compared to the PIFA/KOH system. The efficiency of PIFA/KOH stems from the in situ generation of reactive α-carbonyl radicals from aryl methyl ketones, facilitated by the hydroxide base, and the subsequent oxidative coupling mediated by the hypervalent iodine reagent [10].
Sustainable synthesis of (4-bromophenyl)thiazole derivatives emphasizes catalyst design, energy efficiency, and solvent selection. Biocatalysts derived from modified chitosan represent a breakthrough in green heterocyclic chemistry. The pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel exemplifies this approach. This heterogeneous catalyst features enhanced surface area, thermal stability (decomposition onset >250°C confirmed by TGA), and abundant catalytic sites (-NH, C=O, N-C=S groups). Its application in synthesizing thiazole derivatives via the reaction of 2-(4-((2-carbamothioylhydrazineylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide with hydrazonoyl halides (6a–f) or α-haloketones (8a–c, 10a,b) under ultrasonic irradiation demonstrates significant green advantages. Compared to traditional triethylamine (TEA) catalysis, PIBTU-CS hydrogel delivers substantially higher yields (typically 15-25% increase) while operating under milder conditions (room temperature to 50°C vs. reflux). Reaction times plummet from hours (using conventional heating) to 15-45 minutes under ultrasound (20-40 kHz), drastically reducing energy consumption. The catalyst exhibits excellent reusability over 5 cycles with minimal activity loss (<5%), confirmed by consistent yield maintenance and characterization (FTIR, XRD) post-recovery by simple filtration [6] [9].
Solvent systems are critically evaluated for environmental impact. The PIFA/KOH C2-arylacylation system utilizes a DMSO/H₂O mixture (3:1 v/v), reducing reliance on pure, high-boiling, problematic organic solvents like DMF or NMP. While DMSO is not ideal, its use in a mixture with water represents a reduction in overall organic solvent consumption [10]. Ethanol remains a preferred solvent for cyclocondensation (Hantzsch thiazole synthesis) and Schiff base formation steps due to its lower toxicity and renewability compared to dichloromethane or DMF [1] [7]. Metrics like the E-factor (mass of waste per mass of product) and Reaction Mass Efficiency (RME) are increasingly applied to thiazole synthesis, with processes employing aqueous solvent mixtures or recoverable catalysts like PIBTU-CS showing marked improvements over traditional methods [6].
Table 3: Green Metrics Comparison for Thiazole Synthesis Approaches
Synthetic Approach | Catalyst/Solvent System | Reaction Time | Temperature | Yield (%) | Green Advantages |
---|---|---|---|---|---|
PIBTU-CS Hydrogel + Ultrasound | Ethanol/Water or solvent-free; Recoverable biocatalyst | 15-45 min | RT-50°C | 80-95 | Low energy, reusable catalyst, reduced solvent/waste |
PIFA/KOH in DMSO/H₂O | DMSO/H₂O (3:1) | 10 h | 85°C | 70–95 | Reduced organic solvent vs pure DMSO/DMF |
Conventional Hantzsch (I₂ catalysis) | Ethanol | 12 h | Reflux | 85-92 | Ethanol as renewable solvent |
TEA-mediated coupling | Dry DCM or DMF | 4-8 h | Reflux/RT | 60-75 | None significant (Baseline for comparison) |
The (4-bromophenyl)thiazol-2-yl scaffold serves as a versatile platform for targeted structural elaboration aimed at boosting biological potency, primarily antimicrobial and anticancer activity. Nucleophilic displacement of reactive halogenated intermediates is a highly effective strategy. The chloro group in Int-II (N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide) readily undergoes substitution with diverse nitrogen nucleophiles, particularly substituted anilines. This approach systematically generates libraries of 2-(arylamino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamides (d1-d9). Biological screening consistently identifies derivatives bearing electron-withdrawing groups on the aniline ring (e.g., d1 with 4-chloro-3-nitroaniline) as potent antimicrobial agents, while derivatives with extended aromatic systems or specific heterocycles (e.g., d6, d7) exhibit enhanced anticancer activity against breast adenocarcinoma (MCF7) cell lines [1] [4].
Schiff base formation offers a direct route to introduce structural diversity and potential pharmacophoric elements. Condensation of the primary amine in Int-I (4-(4-bromophenyl)thiazol-2-amine) with substituted benzaldehydes yields 4-(4-bromophenyl)-N-(arylidene)thiazol-2-amines (p1-p10). The bioactivity profile of these derivatives is significantly influenced by the aldehyde component. For instance, compound p2 (4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol), featuring an o-vanillin moiety, demonstrates exceptional broad-spectrum antimicrobial activity (MIC values as low as 16.1 µM against S. aureus and E. coli) and potent anticancer activity (IC₅₀ = 10.5 µM against MCF7), rivalling standard drugs like norfloxacin and 5-fluorouracil [7]. Similarly, p6 (1-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)naphthalen-2-ol) shows notable antifungal activity (MIC 15.3 µM against C. albicans) [7].
Acylation and ketone functionalization represent another key avenue. Reaction of thiosemicarbazones with 2,4'-dibromoacetophenone derivatives leads to complex structures like (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-4-(3-hydroxybut-2-enoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, characterized by X-ray crystallography (monoclinic, space group Cc). Such molecules integrate multiple pharmacophores (thiazole, pyrazolone, enol) within a single framework, creating opportunities for multitargeted biological interactions [9]. Recent advances involve reacting 4-(4-bromophenyl)thiazol-2-amine with hydrazonoyl halides (6a–f) or α-haloketones (8a–c or 10a,b) catalyzed by PIBTU-CS hydrogel. This generates novel thiazole derivatives like those incorporating pyrazole or thiophene units, several of which show promising anti-hepatocarcinogenic activity against HepG2 cells [6]. Molecular docking studies consistently correlate the enhanced bioactivity of these modified derivatives with improved docking scores and specific interactions (e.g., hydrogen bonding, π-π stacking, hydrophobic contacts) within the binding pockets of target enzymes like bacterial DNA gyrase (PDB: 1JIJ) or human estrogen receptor alpha (PDB: 3ERT) [1] [7].
Table 4: Bioactive (4-Bromophenyl)thiazol-2-yl Derivatives and Key Modifications
Compound | Chemical Name/Modification | Synthetic Method | Reported Bioactivity |
---|---|---|---|
d1 | N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide | Nucleophilic displacement (Int-II + aniline) | Potent antimicrobial activity |
d6, d7 | N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(specific aryl/heteroaryl amino)acetamide | Nucleophilic displacement | Significant anticancer activity (MCF7) |
p2 | 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | Schiff base (Int-I + o-vanillin) | MIC~sa~ = 16.1 µM, MIC~ec~ = 16.1 µM; IC₅₀ (MCF7) = 10.5 µM |
p6 | 1-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)naphthalen-2-ol | Schiff base (Int-I + 2-hydroxy-1-naphthaldehyde) | MIC~ca~ = 15.3 µM (C. albicans) |
7f | Pyrazolyl–thiazole derivative with 4-Br substituent | Reaction with α-haloketone | Antimicrobial activity (e.g., against B. subtilis) |
Ju-436/Ju-533 | 4-(Bromophenyl)thiazol-2-amine derivatives | Modified Hantzsch | Investigated for antileishmanial potential (LbSOD binding) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7